2-dehydro-D-galactopyranose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O6 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
(4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-one |
InChI |
InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-4,6-9,11H,1H2/t2-,3+,4+,6?/m1/s1 |
InChI Key |
FYWIDDXZIOQEQU-XDJBDKDSSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H](C(=O)C(O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(=O)C(O1)O)O)O)O |
Origin of Product |
United States |
Catabolic Pathways Involving 2 Dehydro D Galactopyranose Intermediates
D-Galactonate Degradation via Modified Entner-Doudoroff Pathways in Prokaryotes
In prokaryotes like E. coli, the breakdown of D-galactonate is not a direct entry into glycolysis but follows a specialized route. nih.gov This pathway, first elucidated through classical mutagenesis and biochemical studies, is orchestrated by a set of genes within the D-galactonate (dgo) operon. nih.govasm.org The process begins with the transport of D-galactonate into the bacterial cytoplasm, a step mediated by the DgoT transporter, a member of the Major Facilitator Superfamily. nih.govcbs.dk Once inside the cell, the multi-step enzymatic degradation commences. nih.gov
Formation and Cleavage of 2-dehydro-3-deoxy-D-galactonate and its Phosphorylated Derivatives
The initial intracellular step in D-galactonate catabolism is its dehydration. The enzyme D-galactonate dehydratase (DgoD) catalyzes the removal of a water molecule from D-galactonate to form the key intermediate, 2-dehydro-3-deoxy-D-galactonate (also known as 2-keto-3-deoxy-D-galactonate or KDG). nih.govasm.orgmodelseed.org
This intermediate, 2-dehydro-3-deoxy-D-galactonate, is then phosphorylated by the action of a specific kinase, 2-dehydro-3-deoxygalactonate kinase (DgoK). nih.govasm.org This reaction utilizes ATP to add a phosphate (B84403) group, yielding 2-dehydro-3-deoxy-D-galactonate 6-phosphate (KDPGal). nih.govasm.org
The final step of this specific pathway is the cleavage of the phosphorylated intermediate. The aldolase (B8822740), 2-dehydro-3-deoxy-6-phosphogalactonate aldolase (DgoA), splits 2-dehydro-3-deoxy-D-galactonate 6-phosphate into two readily metabolizable products: pyruvate (B1213749) and D-glyceraldehyde 3-phosphate. nih.govasm.orgwikipedia.org These products can then enter central metabolic pathways, such as glycolysis and the citric acid cycle, to generate energy and biosynthetic precursors. researchgate.net
Enzymatic Components: Dehydratases, Kinases, and Aldolases in the Pathway
The catabolism of D-galactonate is dependent on the coordinated action of three key enzymes encoded by the dgo operon. nih.govasm.org
D-galactonate Dehydratase (DgoD): This enzyme initiates the pathway by converting D-galactonate to 2-dehydro-3-deoxy-D-galactonate. nih.govasm.org Studies in various microorganisms have characterized these dehydratases, which belong to the enolase superfamily. mdpi.com
2-dehydro-3-deoxygalactonate Kinase (DgoK): This kinase is responsible for the phosphorylation of the 2-dehydro-3-deoxy-D-galactonate intermediate. nih.govasm.org Its activity is crucial for preparing the molecule for the subsequent cleavage step.
2-dehydro-3-deoxy-6-phosphogalactonate Aldolase (DgoA): This aldolase performs the final cleavage reaction, breaking down the six-carbon phosphorylated intermediate into a three-carbon pyruvate molecule and a three-carbon D-glyceraldehyde 3-phosphate molecule. nih.govasm.org This enzyme belongs to the family of lyases that cleave carbon-carbon bonds. wikipedia.org
Biochemical studies have shown that the activities of these enzymes are specifically induced when cells are grown in the presence of D-galactonate. nih.govasm.org
Transcriptional Regulation of D-Galactonate Metabolism (e.g., DgoR operon)
The expression of the genes required for D-galactonate metabolism (dgoD, dgoK, and dgoA), along with the transporter gene dgoT, is tightly controlled. nih.gov This regulation is primarily managed by the transcriptional repressor DgoR, which is encoded by the first gene of the dgo operon. nih.govresearchgate.net DgoR belongs to the GntR family of transcriptional regulators. nih.govnih.govuniprot.org
In the absence of D-galactonate, the DgoR protein binds to two specific operator sites (inverted repeats) located within the promoter region of the dgo operon. nih.govnih.govuniprot.org This binding physically blocks transcription, preventing the synthesis of the Dgo enzymes and transporter. nih.gov
When D-galactonate is present, it acts as an inducer molecule. nih.govasm.org It binds directly to the DgoR repressor, causing a conformational change in the protein. nih.govnih.gov This change reduces DgoR's affinity for the operator DNA, leading to its dissociation from the promoter. nih.gov With the repressor removed, RNA polymerase can access the promoter and initiate transcription of the dgo operon genes. nih.govnih.gov This derepression mechanism ensures that the metabolic machinery for D-galactonate degradation is produced only when the substrate is available, providing an efficient regulatory system for the cell. nih.govuniprot.org
Distinctions Between Phosphorylative and Non-Phosphorylative Degradation Routes
While the pathway in E. coli is a phosphorylative route, involving a kinase and a phosphorylated intermediate, other organisms utilize non-phosphorylative degradation pathways for sugar acids. mdpi.comnih.govnih.gov
Phosphorylative Pathway: As described for E. coli, this pathway involves the dehydration of D-galactonate, followed by phosphorylation by a kinase (DgoK), and then cleavage by an aldolase (DgoA). nih.govasm.orgnih.gov This route yields pyruvate and D-glyceraldehyde-3-phosphate. nih.gov This is also referred to as the DeLey-Doudoroff pathway. nih.govnih.gov
Non-Phosphorylative Pathway: In some organisms, particularly certain fungi like Aspergillus niger and archaea like Sulfolobus solfataricus, a non-phosphorylative version of the Entner-Doudoroff pathway exists. nih.govresearchgate.netresearchgate.net In this variation, after the initial dehydration of the sugar acid to its keto-deoxy form (e.g., 2-keto-3-deoxy-D-galactonate), the intermediate is directly cleaved by an aldolase without a prior phosphorylation step. nih.govresearchgate.net This cleavage yields pyruvate and non-phosphorylated glyceraldehyde. nih.govresearchgate.net
The existence of these distinct routes highlights the metabolic diversity among different microorganisms for processing the same substrate. nih.gov The phosphorylative pathway directly produces D-glyceraldehyde 3-phosphate, an intermediate of glycolysis, whereas the non-phosphorylative pathway produces glyceraldehyde, which would require an additional phosphorylation step to enter glycolysis. nih.govresearchgate.net
Stereochemical Specificity in Keto-Deoxy-Galactonate Catabolism
The enzymes involved in keto-deoxy-galactonate catabolism often exhibit a high degree of stereochemical specificity. nih.gov The catabolic pathways can differ based on the enantiomer of the substrate. For instance, fungal pathways for D-galacturonate degradation produce L-KDGal (the L-enantiomer), while bacterial pathways for D-galactose degradation typically produce D-KDGal (the D-enantiomer). nih.govnih.gov
Metabolic Engineering and Biotechnological Applications Utilizing 2 Dehydro D Galactopyranose Pathways
Engineered Microbial Systems for D-Galactonate and Other Sugar Acid Production
The biological production of D-galactonate, a valuable platform chemical, has been a significant focus of metabolic engineering. nih.gov D-galactonate and other sugar acids serve as building blocks for polymers, cosmetics, and pharmaceuticals. nih.gov Microorganisms like Escherichia coli and various fungi have been successfully engineered to convert D-galactose and other sugars into these valuable compounds. nih.govnih.gov
Strategies for Enhancing Bioconversion in Model Microorganisms (e.g.,Escherichia coli, Fungi)
A primary strategy for enhancing the production of D-galactonate involves the heterologous expression of genes encoding key enzymes and the disruption of competing metabolic pathways. nih.govresearchgate.net In E. coli, the expression of galactose dehydrogenase (gld) from Pseudomonas syringae initiates the conversion of D-galactose to D-galactonate. nih.gov To further boost production, native pathways that consume D-galactose and D-galactonate are blocked. For instance, deleting the genes for galactokinase (galK) and 2-keto-3-deoxy-D-galactonate kinase (dgoK) prevents the assimilation of the substrate and product, funneling the metabolic flux towards D-galactonate accumulation. nih.govresearchgate.net
Fungal systems, such as Aspergillus niger and Hypocrea jecorina (Trichoderma reesei), are also powerful hosts for producing sugar acids from D-galacturonate, a component of pectin. nih.govvtt.fi A key step in the fungal catabolism of D-galacturonate is its reduction to L-galactonate. vtt.fi By deleting the gene encoding the subsequent enzyme in the pathway, L-galactonate dehydratase (gaaB in A. niger), the metabolic pathway is truncated, leading to the accumulation of L-galactonate. vtt.fiaalto.fi Furthermore, overexpressing the D-galacturonate reductase gene can enhance the initial production rate. vtt.fi
Engineered Saccharomyces cerevisiae has also been developed for the production of L-galactonate from D-galacturonic acid. nih.govresearchgate.net This was achieved by expressing a D-galacturonate reductase gene from Cryptococcus diffluens and leveraging the fact that S. cerevisiae cannot naturally metabolize either D-galacturonic acid or L-galactonate. researchgate.net The introduction of a D-galacturonic acid transporter from Neurospora crassa further improved uptake and conversion. researchgate.net
Pathway Flux Optimization and Yield Improvement
Optimizing the flow of metabolites through a desired pathway, known as pathway flux optimization, is crucial for maximizing product yield. In E. coli, a combination of pathway engineering and fermentation optimization has led to significant improvements in D-galactonate production. Blocking competing pathways resulted in a 7.3-fold increase in D-galactonate concentration in shake flask cultures. nih.gov In a fed-batch fermentation process with an engineered E. coli strain lacking both galK and dgoK and expressing gld, a high concentration of 17.6 g/L of D-galactonate was achieved with a remarkable yield of 88.1% from D-galactose. nih.gov
In fungal systems, both genetic and process engineering contribute to yield improvement. For A. niger strains engineered for L-galactonate production, cultivation at a low pH has been shown to increase productivity and final titers. vtt.fi This strategy, combined with the overexpression of D-galacturonate reductase, led to final L-galactonate concentrations of 7 to 9 g/L with yields approaching 100% from pure D-galacturonic acid. vtt.fi
Genome-scale metabolic flux modeling is a powerful tool for identifying targets for metabolic engineering to enhance product yields. dovepress.com By simulating the metabolic network, researchers can pinpoint gene knockouts or overexpressions that will redirect carbon flux towards the desired product. dovepress.com For example, this approach has been used to identify targets for improving lycopene (B16060) production in E. coli, demonstrating its potential for optimizing sugar acid production pathways as well. dovepress.com
Table 1: Engineered Microbial Systems for Sugar Acid Production
| Microorganism | Target Product | Key Engineering Strategies | Reported Titer/Yield | Reference |
|---|---|---|---|---|
| Escherichia coli | D-Galactonate | Expression of gld (galactose dehydrogenase); Deletion of galK and dgoK | 17.6 g/L; 88.1% yield | nih.gov |
| Aspergillus niger | L-Galactonate | Deletion of gaaB (L-galactonate dehydratase); Overexpression of D-galacturonate reductase | 7-9 g/L; ~100% yield | vtt.fi |
| Hypocrea jecorina | L-Galactonate | Deletion of the L-galactonate dehydratase gene | 7-9 g/L; ~100% yield | vtt.fi |
| Saccharomyces cerevisiae | L-Galactonate | Expression of D-galacturonate reductase; Expression of a D-galacturonic acid transporter | 9.9 g/L | nih.govresearchgate.net |
Biocatalysis for Novel Carbohydrate Synthesis and Derivatization
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a precise and environmentally friendly approach to synthesizing novel carbohydrates and their derivatives. The oxidation of carbohydrates, including D-galactose, opens up a world of possibilities for creating valuable products such as prebiotic sugars and bio-based cross-linkers.
Enzymatic Transformation of D-Galactose to Prebiotic Sugars
Prebiotics are non-digestible food ingredients that promote the growth of beneficial gut bacteria. Galactooligosaccharides (GOS) are well-known prebiotics that can be synthesized from lactose (B1674315). researchgate.netnih.gov However, novel enzymatic processes are being developed to produce GOS and other prebiotic sugars directly from D-galactose. researchgate.netnih.gov
One such process utilizes the yeast Kluyveromyces lactis, which produces a β-galactosidase capable of catalyzing GOS synthesis from galactose. researchgate.netnih.gov This method achieved a GOS yield of 45%, and the resulting mixture contained only GOS and unreacted galactose, simplifying purification. researchgate.netnih.gov The major GOS products identified were Gal-β-D-(1 → 6)-Gal, Gal-β-D-(1 → 3)-Gal, and Gal-β-D-(1 → 6)-Gal-β-D-(1 → 6)-Gal. researchgate.netnih.gov A significant advantage of this system is the ability to recycle the yeast cells for at least 30 batches while retaining over 60% of the enzyme activity. researchgate.netnih.gov
Other enzymes, such as cellobiose (B7769950) 2-epimerase, can convert D-galactose into the rare sugar D-talose, which has reported antimicrobial and anti-inflammatory properties. mdpi.com This enzyme also catalyzes the isomerization of galactose to tagatose as a side reaction. mdpi.com Optimization of this process has yielded 23 g/L of talose with a purity of 86%. mdpi.com
Table 2: Enzymatic Synthesis of Prebiotic and Rare Sugars from D-Galactose
| Enzyme/Microorganism | Substrate | Product(s) | Key Findings | Reference |
|---|---|---|---|---|
| β-galactosidase from Kluyveromyces lactis | D-Galactose | Galactooligosaccharides (GOS) | 45% GOS yield; recyclable biocatalyst. researchgate.netnih.gov | researchgate.netnih.gov |
| Cellobiose 2-epimerase | D-Galactose | D-Talose, D-Tagatose | 23 g/L talose produced with 86% purity. mdpi.com | mdpi.com |
Development of Bio-based Cross-Linkers through Carbohydrate Oxidation
The oxidation of carbohydrates can generate reactive carbonyl groups, creating bio-based alternatives to toxic, petroleum-derived cross-linking agents like formaldehyde (B43269) and glutaraldehyde. researchgate.netscholaris.ca These bio-based cross-linkers have potential applications in adhesives, resins, and textiles. acs.orgnih.gov
A study utilizing galactose oxidase from Fusarium graminearum (FgrGalOx) and pyranose dehydrogenase from Agaricus bisporus (AbPDH1) introduced carbonyl groups to lactose and galactose to produce four different cross-linkers. researchgate.netacs.orgnih.gov The reactivity of these cross-linkers was evaluated, and notably, FgrGalOx-oxidized galactose showed a significant 34°C decrease in its reaction peak temperature compared to unmodified galactose, indicating enhanced reactivity. researchgate.netacs.orgnih.gov
When mixed with polyallylamine, these bio-based cross-linkers formed gels, with FgrGalOx-oxidized lactose being particularly effective, even outperforming glutaraldehyde. researchgate.netacs.orgnih.gov The formation of imine bonds and the depletion of amines and aldehydes during the cross-linking process were confirmed using various spectroscopic techniques. researchgate.netacs.orgnih.gov Similarly, oxidized sucrose (B13894) has been investigated as a non-toxic, bio-based cross-linking agent for preparing hydrogels from carboxymethyl chitosan (B1678972) for biomedical applications. mdpi.com
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-dehydro-D-galactopyranose, and how can structural validation be optimized?
- Methodology : Utilize protecting group strategies (e.g., isopropylidene or acetyl groups) to stabilize reactive hydroxyl groups during synthesis. Structural validation should combine NMR (e.g., H, C, DEPT-135) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and stereochemistry . For example, in related galactopyranose derivatives, coupling constants () in NMR spectra distinguish axial vs. equatorial substituents .
Q. How can the stereochemical integrity of this compound derivatives be maintained during enzymatic assays?
- Methodology : Use fluorogenic substrates (e.g., 4-methylumbelliferyl-α-D-galactopyranoside) to monitor enzymatic activity while preserving stereochemistry. Optimize reaction buffers (pH 7–8) and temperature (25–37°C) to minimize epimerization. Track kinetic parameters (, ) via fluorescence spectroscopy .
Q. What analytical techniques are most reliable for detecting trace impurities in this compound samples?
- Methodology : Employ HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for non-chromophoric compounds. Compare retention times against synthetic standards and validate purity using orthogonal methods like ion chromatography for anionic byproducts .
Advanced Research Questions
Q. How do electronic effects of the 2-dehydro group influence the reactivity of D-galactopyranose in glycosylation reactions?
- Methodology : Perform density functional theory (DFT) calculations to model charge distribution at the anomeric carbon. Compare experimental glycosylation yields (e.g., using Schmidt or Koenigs-Knorr conditions) with computational data. For example, the electron-withdrawing 2-dehydro group may destabilize oxocarbenium intermediates, reducing α/β selectivity .
Q. How can contradictory data on the biological activity of this compound in glycoconjugate studies be resolved?
- Methodology : Conduct meta-analyses of published data to identify confounding variables (e.g., cell line specificity, glycosylation patterns). Replicate experiments under standardized conditions (e.g., controlled O levels for oxidative stability) and use statistical tools (ANOVA, Tukey’s HSD) to assess significance .
Q. What experimental designs are optimal for probing the role of this compound in bacterial biofilm inhibition?
- Methodology : Use microtiter plate assays with crystal violet staining to quantify biofilm biomass. Compare wild-type vs. galactose-metabolism-deficient bacterial strains. Supplement with isotopically labeled C-2-dehydro-D-galactopyranose to track metabolic incorporation via NMR .
Q. How can molecular dynamics simulations improve understanding of this compound’s conformational flexibility in aqueous solutions?
- Methodology : Run simulations (e.g., GROMACS) with explicit solvent models (TIP3P water) and compare free-energy landscapes (FELs) of chair vs. boat conformations. Validate with small-angle X-ray scattering (SAXS) to correlate simulation data with experimental hydrodynamic radii .
Methodological Considerations
- Data Interpretation : Address conflicting NMR assignments by synthesizing isotopically labeled analogs (e.g., H at C3) to resolve overlapping signals .
- Ethical Standards : Avoid unvalidated commercial sources (e.g., benchchem.com ) for reference materials; prioritize peer-reviewed syntheses or USP-certified compounds .
- Statistical Rigor : Use R or Python for multivariate analysis of glycomics datasets. Apply Bonferroni correction to minimize false positives in high-throughput screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
